Zinc resinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

There is currently limited scientific research available on ZINC;1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate (ZINC15085183). This compound can be found in PubChem, a public database of chemical information, but there are no scientific articles directly referencing it (PubChem, ZINC15085183: ).

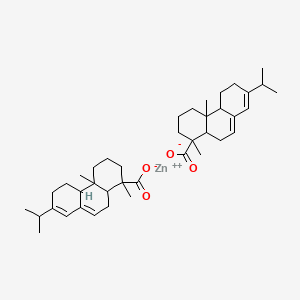

Chemical Structure

ZINC15085183 is a zinc complex with a carboxylic acid known as 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid. This carboxylic acid is a natural product found in Abies chensiensis, a species of fir tree (PubChem, 1,4a-Dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid: ).

Potential Research Areas

Due to the presence of the carboxylic acid, ZINC15085183 might be of interest for research in various fields, including:

- Natural product chemistry: Understanding the formation and function of ZINC15085183 in Abies chensiensis.

- Material science: Investigating the potential applications of ZINC15085183 in the development of novel materials.

- Medicinal chemistry: Exploring the biological activity of ZINC15085183, particularly the carboxylic acid component, for potential drug discovery.

Zinc resinate is a compound formed from the reaction of zinc salts with rosin acids, primarily abietic acid. It is typically encountered as a colorless to amber solid and is known for its strong reducing properties. The chemical formula for zinc resinate can be represented as . This compound is not soluble in water and can spontaneously generate heat when exposed to air and moisture, which may lead to ignition of combustible materials .

Zinc resinate is primarily synthesized through the reaction of zinc oxide or zinc hydroxide with rosin acids. This process can occur in various solvent media, leading to the formation of zinc-calcium resinates as well . The reaction is characterized by the formation of a salt between the metal and the carboxylic acid groups present in the resin acids. The general reaction can be summarized as follows:

Zinc resinate acts as a reducing agent, capable of reacting violently with oxidizing agents, generating heat and potentially hazardous products .

The synthesis of zinc resinate typically involves two main methods:

- Direct Reaction Method: This involves mixing rosin acids with zinc oxide or hydroxide in a solvent medium. The reaction conditions are controlled to facilitate the formation of zinc resinate while minimizing by-products.

- Polymerization Method: In this method, polymerized rosins are reacted with zinc compounds under specific conditions to enhance the properties of the resulting zinc resinate .

These methods allow for variations in the final product's properties depending on the type of rosin used and the reaction conditions applied.

Zinc resinate has several industrial applications, including:

- Drier in Paints: It is commonly used as a drier in oil-based paints and coatings, facilitating faster drying times.

- Wetting Agent: Its properties make it suitable for use as a wetting agent in various formulations.

- Rubber Industry: It plays a role in enhancing the vulcanization process of rubber compounds .

Research indicates that zinc resinate interacts significantly with oxidizing agents, leading to exothermic reactions that can be hazardous. Its strong reducing nature means that it can react violently under certain conditions, highlighting the need for careful handling and storage . Additionally, studies have shown its influence on the vulcanization process when used in rubber formulations, affecting both curing time and final material properties .

Zinc resinate shares similarities with several other compounds derived from rosin acids or containing zinc salts. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Calcium Resinate | C40H58O4Ca | Used similarly as a drier but with different metal ion properties. |

| Zinc Abietate | C20H30O2Zn | A more specific form derived from abietic acid; used in similar applications but less versatile than zinc resinate. |

| Zinc Rosinate | C40H58O4Zn | Often used interchangeably with zinc resinate but may differ slightly in composition based on starting materials. |

| Zinc Stearate | C36H70O4Zn | Commonly used as a lubricant and release agent; differs significantly in structure and application compared to zinc resinate. |

Zinc resinate's unique combination of properties makes it particularly effective as a drier and wetting agent in coatings compared to these similar compounds.

Other CAS

Use Classification

Cosmetics -> Anticaking; Opacifying; Viscosity controlling